4-(Vinylsulfonamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Vinylsulfonamido)benzoic acid is an organic compound with the molecular formula C9H9NO4S. It is characterized by the presence of a vinylsulfonamido group attached to a benzoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Vinylsulfonamido)benzoic acid involves the Wittig reaction. This reaction is used to form alkenes from phosphonium salts and carbonyl compounds. The process begins with the preparation of 4-bromomethylbenzoic acid from 4-methylbenzoic acid using N-bromosuccinimide and benzoyl peroxide. The 4-bromomethylbenzoic acid is then subjected to the Wittig reaction to yield 4-vinylbenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Vinylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The vinyl group can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative .
Wissenschaftliche Forschungsanwendungen
4-(Vinylsulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Vinylsulfonamido)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The vinylsulfonamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Vinylbenzoic acid: Lacks the sulfonamido group, making it less reactive in certain biochemical applications.
Vinyl sulfonamides: These compounds share the vinylsulfonamido group but differ in the attached aromatic or aliphatic moieties.
Uniqueness
4-(Vinylsulfonamido)benzoic acid is unique due to the presence of both the vinylsulfonamido and benzoic acid groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Eigenschaften
Molekularformel |
C9H9NO4S |
---|---|
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
4-(ethenylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C9H9NO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h2-6,10H,1H2,(H,11,12) |
InChI-Schlüssel |
PHWVBOZCRLSMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.